molecular formula C14H12F3NO2S B4547840 2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B4547840
M. Wt: 315.31 g/mol
InChI Key: IYLXFTPJOKBBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05408429 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Cyclooxygenase-2 (COX-2) Inhibition : A study on the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties demonstrated selectivity and potency for COX-2 inhibition, indicative of potential anti-inflammatory applications. The incorporation of fluorine atoms on the benzenesulfonamide moiety contributed to the compounds' pharmacokinetic properties, including anti-inflammatory activity in vivo (Pal et al., 2003).

  • Selective COX-2 Inhibitors : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed the enhancement of COX-2 selectivity through the introduction of a fluorine atom. This work identified potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Biochemical Evaluation

  • Kynurenine 3-Hydroxylase Inhibition : N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. The inhibition of this enzyme could influence neuroprotective pathways, highlighting a potential area for treating neurological disorders (Röver et al., 1997).

Anticancer and Anti-HCV Potential

  • Anticancer and Anti-HCV Activities : Celecoxib derivatives, incorporating benzenesulfonamide groups, showed promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest that structural modifications to the benzenesulfonamide core can yield compounds with diverse therapeutic potentials (Küçükgüzel et al., 2013).

Fluorometric Sensing and Metal Ion Selectivity

  • Metal Ion Detection : A novel pyrazoline-based compound exhibited selective fluorometric "turn-off" sensing for Hg^2+ ions, suggesting applications in environmental monitoring and the development of selective sensors for heavy metals (Bozkurt & Gul, 2018).

Properties

IUPAC Name

2,5-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)14-9-12(16)5-6-13(14)17/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLXFTPJOKBBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.